3-Fluoro-4-hydroxymandelic acid
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Overview
Description
3-Fluoro-4-hydroxymandelic acid: is an organic compound that belongs to the class of aromatic α-hydroxy carboxylic acids. It is a derivative of mandelic acid, where a fluorine atom is substituted at the third position and a hydroxyl group at the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydroxymandelic acid can be achieved through several methods. One common approach involves the condensation of glyoxylic acid with a fluorinated phenol derivative under controlled conditions. For instance, glyoxylic acid can be reacted with 3-fluoro-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 3-fluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Fluoro-4-hydroxymandelic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The presence of fluorine can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: Its structural features can be exploited to design molecules with improved pharmacokinetic properties and target specificity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxymandelic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The hydroxyl group can participate in various biochemical reactions, such as oxidation and reduction, further modulating the compound’s activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Proteins: The compound can bind to proteins, affecting their structure and function
Comparison with Similar Compounds
3-Fluoro-4-hydroxyproline: Similar in structure but with a proline backbone instead of mandelic acid.
3-Hydroxymandelic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3,4-Dihydroxymandelic acid: Contains an additional hydroxyl group, leading to different biological and chemical behavior.
Uniqueness: 3-Fluoro-4-hydroxymandelic acid is unique due to the presence of both fluorine and hydroxyl groups on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group provides reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C8H7FO4 |
---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO4/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChI Key |
BZCYLXSPZDVOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)F)O |
Origin of Product |
United States |
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